2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO/c1-2-3-9(8-17-13(18)7-14)11-5-4-10(15)6-12(11)16/h4-6,9H,2-3,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJIBDPGGAVRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)CCl)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide typically involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloropentylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notably, it has been studied for its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide against various pathogens. The following table summarizes key findings regarding its antimicrobial efficacy:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 5.0 µg/mL | Bactericidal |
| Escherichia coli | 7.0 µg/mL | Bactericidal | |
| Candida albicans | 9.0 µg/mL | Fungicidal |
These results indicate that the compound exhibits significant inhibitory effects against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A study conducted on multidrug-resistant Staphylococcus aureus demonstrated that this compound retained activity against strains resistant to common antibiotics. The compound was administered in vitro and showed a reduction in bacterial load by over 90% at concentrations above the MIC.
Case Study 2: Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly when administered at therapeutic doses.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups may facilitate binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 2-Chloro-N-(2,4-Dichlorophenyl)Acetamide (C₈H₆Cl₃NO): Synthesized via substitution between 2,4-dichloroaniline and 2-chloroacetyl chloride . Unlike the target compound, it lacks the pentyl chain, resulting in reduced hydrophobicity.
- 2-Chloro-N-(2,3-Dichlorophenyl)Acetamide (C₈H₆Cl₃NO): Exhibits syn conformation of the N–H bond relative to the 2- and 3-chloro substituents, influencing hydrogen-bonding patterns in crystal structures .
- 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide (C₁₀H₁₂ClNO): Methyl substituents at positions 2 and 4 reduce steric hindrance compared to chlorine, altering intermolecular interactions and melting points .
Alkyl Chain Modifications
- Alachlor (C₁₄H₂₀ClNO₂): A herbicidal analogue with a methoxymethyl group and 2,6-diethylphenyl substitution.
- 2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamide Derivatives: Phenoxy substitutions at the acetamide group confer anticancer activity (e.g., compound 7d with IC₅₀ = 1.8 µM against Caco-2 cells), suggesting that similar modifications in the target compound could yield bioactive derivatives .
Physicochemical and Crystallographic Comparisons
Hydrogen Bonding and Crystal Packing
- The target compound’s extended pentyl chain likely disrupts the N–H⋯O hydrogen-bonded chains observed in simpler analogues like 2-chloro-N-(2,4-dimethylphenyl)acetamide, which forms parallel chains along the crystallographic b-axis .
- In 2-chloro-N-(3,4-dimethylphenyl)acetamide, syn/anti conformations of the N–H bond relative to methyl groups create asymmetric units with distinct hydrogen-bonding networks .
Solubility and Melting Points
- Melting Points : Chlorine substituents generally elevate melting points due to stronger van der Waals interactions. For example, 2-chloro-N-(2,3-dichlorophenyl)acetamide melts at 145–147°C, whereas methyl-substituted analogues (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) melt at lower temperatures (~120°C) .
Herbicidal Activity
Pharmaceutical Potential
- Anticancer Derivatives: Phenoxy-acetamide hybrids (e.g., compound 7d) demonstrate that structural elaboration at the acetamide nitrogen can yield potent cytotoxic agents .
- PPAR-γ Agonists : Dichloroanilide-linked indole derivatives suggest that the 2,4-dichlorophenyl moiety in the target compound could be repurposed for metabolic disorder therapeutics .
Data Tables
Table 1: Structural and Functional Comparison of Chloroacetamides
Table 2: Crystallographic Parameters of Selected Analogues
Biological Activity
Introduction
2-Chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide is a synthetic compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on various studies.
Enzyme Interaction
The compound exhibits significant interaction with various enzymes and proteins. It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This interaction is primarily facilitated by the compound's ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Proliferation: It inhibits the proliferation of specific cancer cell lines by inducing cell cycle arrest and apoptosis.
- Gene Expression: The compound alters the transcriptional activity of genes involved in cell growth and differentiation, impacting overall cellular metabolism.
Molecular Mechanism
The molecular mechanism involves binding to specific biomolecules, leading to enzyme inhibition or activation. The presence of chlorine atoms enhances reactivity, allowing for covalent bond formation with nucleophilic sites in biological molecules. This can result in the modulation of enzyme activity and disruption of cellular processes, contributing to its antimicrobial and antifungal properties.
Dosage Effects in Animal Models
Studies have demonstrated that the effects of this compound vary significantly with dosage:
- Low Doses: Minimal toxic effects observed.
- High Doses: Significant toxicity, including liver and kidney damage, alterations in blood chemistry, and hematological parameters. Threshold effects indicate a required dosage level to elicit a biological response.
Therapeutic Potential
The compound is being explored for its potential as a pharmaceutical agent. Its biological activities suggest applications in:
- Cancer Treatment: Due to its ability to induce apoptosis in cancer cells.
- Antimicrobial Research: Investigating its efficacy against various pathogens.
- Drug Development: As a precursor for synthesizing more complex organic compounds .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-N-phenylacetamide | Lacks additional chlorine atoms | Moderate enzyme inhibition |
| N-(2,4-Dichlorophenyl)acetamide | No chlorine on acetamide group | Antimicrobial properties |
| This compound | Contains three chlorine atoms | Enhanced reactivity and biological activity |
The unique structure of this compound contributes to its increased versatility compared to similar compounds.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, treatment with varying concentrations resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
In Vivo Studies
Animal model studies have shown that at therapeutic doses, the compound exhibits promising results in reducing tumor size without severe toxicity. However, higher doses lead to adverse effects, emphasizing the importance of dosage optimization for therapeutic applications.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm proton environments (e.g., amide NH at δ ~9–10 ppm) and carbon backbone.
- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- Elemental Analysis : Verify purity (>95% for research-grade material).
What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?
Advanced Research Question
SAR studies involve systematic modifications (e.g., substituent variation on the phenyl ring or alkyl chain) followed by bioassays. For example:
- Antibacterial Activity : Replace chlorine atoms with fluorinated groups to assess halogen bonding effects.
- Anticonvulsant Activity : Introduce benzyl groups to enhance lipophilicity and blood-brain barrier penetration.
- Computational SAR : Use QSAR models or pharmacophore mapping to prioritize synthetic targets .
How do substituents on the aromatic ring influence molecular conformation and intermolecular interactions?
Basic Research Question
Ortho-chloro substituents increase steric hindrance, forcing the acetamide group into non-planar conformations. This disrupts hydrogen-bonding networks in the crystal lattice compared to para-substituted analogs. For example, 2-chloro-N-(2,3-dichlorophenyl)acetamide exhibits intramolecular C–H···O interactions, while para-substituted derivatives form extended N–H···O chains .
How can conflicting data on hydrogen-bonding patterns in polymorphs be resolved?
Advanced Research Question
Conflicting observations arise from polymorphism or solvent effects. Resolution strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
